molecular formula C13H17NO2 B13561259 1-(7-Methoxybenzofuran-2-yl)butan-1-amine

1-(7-Methoxybenzofuran-2-yl)butan-1-amine

Cat. No.: B13561259
M. Wt: 219.28 g/mol
InChI Key: HXIOWPJCIPQETL-UHFFFAOYSA-N
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Description

1-(7-Methoxybenzofuran-2-yl)butan-1-amine is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is a derivative of benzofuran, a heterocyclic organic compound known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-(7-Methoxybenzofuran-2-yl)butan-1-amine typically involves the following steps:

Chemical Reactions Analysis

1-(7-Methoxybenzofuran-2-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

    Common Reagents and Conditions: Typical reagents include acids, bases, and metal catalysts, with reactions conducted under controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions include various substituted benzofurans and amines

Scientific Research Applications

1-(7-Methoxybenzofuran-2-yl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Methoxybenzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-(7-methoxy-1-benzofuran-2-yl)butan-1-amine

InChI

InChI=1S/C13H17NO2/c1-3-5-10(14)12-8-9-6-4-7-11(15-2)13(9)16-12/h4,6-8,10H,3,5,14H2,1-2H3

InChI Key

HXIOWPJCIPQETL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=C(O1)C(=CC=C2)OC)N

Origin of Product

United States

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